3,4-dihydroisoquinolin-2(1H)-yl(4-hydroxy-6-methoxyquinolin-3-yl)methanone
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Overview
Description
- Its chemical formula is C20H16N2O3.
- The compound’s systematic name reflects its fused ring system and substituents.
- It is a synthetic compound, and its biological activity has drawn interest in various fields.
3,4-dihydroisoquinolin-2(1H)-yl(4-hydroxy-6-methoxyquinolin-3-yl)methanone: is a complex organic molecule that combines features of both isoquinoline and quinoline.
Preparation Methods
Synthetic Routes:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: Used as a model compound for studying reactivity and ring systems.
Biology: Investigated for potential bioactivity (e.g., anti-inflammatory, antioxidant properties).
Medicine: No direct medical applications yet, but its derivatives may inspire drug development.
Industry: Limited industrial applications due to its synthetic nature.
Mechanism of Action
- The exact mechanism remains speculative, but potential targets include enzymes involved in redox processes.
- Further research is needed to elucidate its biological effects fully.
Comparison with Similar Compounds
Similar Compounds:
Properties
Molecular Formula |
C20H18N2O3 |
---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
3-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-6-methoxy-1H-quinolin-4-one |
InChI |
InChI=1S/C20H18N2O3/c1-25-15-6-7-18-16(10-15)19(23)17(11-21-18)20(24)22-9-8-13-4-2-3-5-14(13)12-22/h2-7,10-11H,8-9,12H2,1H3,(H,21,23) |
InChI Key |
CMWOPQXGYGTPRY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C(C2=O)C(=O)N3CCC4=CC=CC=C4C3 |
Origin of Product |
United States |
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